molecular formula C10H7Cl2NO2 B8295838 3-Cyano-3-(3,4-dichlorophenyl)propionic acid CAS No. 176044-72-7

3-Cyano-3-(3,4-dichlorophenyl)propionic acid

Cat. No. B8295838
Key on ui cas rn: 176044-72-7
M. Wt: 244.07 g/mol
InChI Key: UZSGNCYEUGJVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05512680

Procedure details

350 ml of a 1 molar solution of BH3 in THF are added to a solution of 244 g (1 mol) of (-)-3-cyano-3-(3,4-dichlorophenyl)propionic acid in 500 ml of THF, cooled to 0° C. When the evolution of hydrogen has ceased, 650 ml of the borane solution are added at 20° C., followed by 1000 ml at 40° C. When the reaction is complete, the excess borane is destroyed by the addition of methanol and the reaction mixture is concentrated to dryness. The concentrate is dissolved in 500 ml of water, acidified with hydrochloric acid and washed twice with 250 ml of toluene. The aqueous phase is rendered alkaline with sodium hydroxide and extracted with twice 400 ml of dichloromethane. The organic phase is washed with water, separated off by decantation, dried over magnesium sulfate and concentrated under vacuum to give 159 g (yield: 68%) of the expected product. Chiral purity by HPLC: 99%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)[CH2:4][C:5](O)=[O:6])#[N:2].[H][H].B>C1COCC1>[Cl:15][C:10]1[CH:9]=[C:8]([CH:3]([CH2:4][CH2:5][OH:6])[CH2:1][NH2:2])[CH:13]=[CH:12][C:11]=1[Cl:14]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
244 g
Type
reactant
Smiles
C(#N)C(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
650 mL
Type
reactant
Smiles
B

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by 1000 ml at 40° C
CUSTOM
Type
CUSTOM
Details
the excess borane is destroyed by the addition of methanol
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate is dissolved in 500 ml of water
WASH
Type
WASH
Details
washed twice with 250 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with twice 400 ml of dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
separated off by decantation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CN)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 159 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05512680

Procedure details

350 ml of a 1 molar solution of BH3 in THF are added to a solution of 244 g (1 mol) of (-)-3-cyano-3-(3,4-dichlorophenyl)propionic acid in 500 ml of THF, cooled to 0° C. When the evolution of hydrogen has ceased, 650 ml of the borane solution are added at 20° C., followed by 1000 ml at 40° C. When the reaction is complete, the excess borane is destroyed by the addition of methanol and the reaction mixture is concentrated to dryness. The concentrate is dissolved in 500 ml of water, acidified with hydrochloric acid and washed twice with 250 ml of toluene. The aqueous phase is rendered alkaline with sodium hydroxide and extracted with twice 400 ml of dichloromethane. The organic phase is washed with water, separated off by decantation, dried over magnesium sulfate and concentrated under vacuum to give 159 g (yield: 68%) of the expected product. Chiral purity by HPLC: 99%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)[CH2:4][C:5](O)=[O:6])#[N:2].[H][H].B>C1COCC1>[Cl:15][C:10]1[CH:9]=[C:8]([CH:3]([CH2:4][CH2:5][OH:6])[CH2:1][NH2:2])[CH:13]=[CH:12][C:11]=1[Cl:14]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
244 g
Type
reactant
Smiles
C(#N)C(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
650 mL
Type
reactant
Smiles
B

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by 1000 ml at 40° C
CUSTOM
Type
CUSTOM
Details
the excess borane is destroyed by the addition of methanol
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate is dissolved in 500 ml of water
WASH
Type
WASH
Details
washed twice with 250 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with twice 400 ml of dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
separated off by decantation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CN)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 159 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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